

"2-Isobutyl-4,5-dimethylthiazole" spectroscopic data (NMR, IR, MS)

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Compound of Interest

Compound Name: 2-Isobutyl-4,5-dimethylthiazole

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An In-Depth Technical Guide to the Spectroscopic Characterization of **2-Isobutyl-4,5-dimethylthiazole**

Authored by: A Senior Application Scientist

Introduction

2-Isobutyl-4,5-dimethylthiazole (CAS 53498-32-1) is a heterocyclic organic compound belonging to the thiazole family.^[1] Its structure consists of a five-membered thiazole ring containing both sulfur and nitrogen, substituted with an isobutyl group at the 2-position and two methyl groups at the 4- and 5-positions.^[1] With a molecular formula of C₉H₁₅NS and a molecular weight of 169.29 g/mol, this compound is often described as a colorless to pale yellow liquid with a characteristic nutty or earthy odor.^{[1][2][3][4]} This distinct aroma makes it a valuable component in the flavor and fragrance industry, particularly in creating notes for roasted beef, papaya, melon, and lime flavors.^{[5][6]}

The unambiguous identification and quality control of such specialty chemicals are paramount in research and industrial applications. Spectroscopic techniques provide the definitive "fingerprint" of a molecule, confirming its structure, purity, and integrity. This guide offers a comprehensive analysis of the core spectroscopic data for **2-Isobutyl-4,5-dimethylthiazole**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The discussion is grounded in the fundamental principles of each technique, providing researchers and drug development professionals with the necessary framework to interpret spectral data and validate the molecular identity of this compound.

Below is the chemical structure of **2-Isobutyl-4,5-dimethylthiazole**, which forms the basis for all subsequent spectroscopic interpretation.

Caption: Molecular Structure of **2-Isobutyl-4,5-dimethylthiazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ^1H (proton) and ^{13}C .

Proton (^1H) NMR Spectroscopy

In ^1H NMR, the chemical shift (δ), multiplicity (splitting pattern), and integration (area under the peak) of each signal provide a wealth of structural information. Based on the structure of **2-Isobutyl-4,5-dimethylthiazole**, we can predict the following proton environments.

- **Isobutyl Group ($-\text{CH}_2-\text{CH}(\text{CH}_3)_2$):** This group will produce three distinct signals. The six protons of the two equivalent methyl groups will appear as a doublet. The single proton of the methine (CH) group will be split by the adjacent CH_2 and CH_3 protons, likely resulting in a complex multiplet (a nonet). The two methylene (CH_2) protons will appear as a doublet, split by the adjacent CH proton.
- **Thiazole Methyl Groups ($-\text{CH}_3$):** The two methyl groups attached to the thiazole ring at positions 4 and 5 are in different chemical environments and are not coupled to other protons. Therefore, they will each appear as a sharp singlet.

Table 1: Predicted ^1H NMR Spectroscopic Data (CDCl_3 , 300-400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~2.85	Doublet	2H	Isobutyl -CH ₂ -
~2.35	Singlet	3H	Thiazole C5-CH ₃
~2.25	Singlet	3H	Thiazole C4-CH ₃
~2.15	Multiplet	1H	Isobutyl -CH(CH ₃) ₂
~1.00	Doublet	6H	Isobutyl -CH(CH ₃) ₂

Interpretation: The downfield shift of the isobutyl CH₂ protons (~2.85 ppm) is due to their proximity to the electron-withdrawing thiazole ring. The two methyl groups on the thiazole ring appear as distinct singlets, confirming their attachment to the quaternary carbons of the ring. The upfield signals, a multiplet at ~2.15 ppm and a doublet at ~1.00 ppm integrating to 1H and 6H respectively, are characteristic of the isobutyl fragment.

Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon backbone of the molecule. Each unique carbon atom typically gives a single peak.

- **Thiazole Ring Carbons:** Three signals are expected. C2, bonded to both nitrogen and sulfur, will be the most downfield. C4 and C5, being part of a double bond system, will appear in the aromatic/olefinic region.
- **Isobutyl Group Carbons:** Three signals are expected for the isobutyl group's four carbon atoms, as the two terminal methyl carbons are equivalent.
- **Thiazole Methyl Carbons:** Two distinct signals are expected for the methyl groups at C4 and C5.

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 75-100 MHz)

Chemical Shift (δ , ppm)	Assignment
~168.0	Thiazole C2
~145.0	Thiazole C4
~128.0	Thiazole C5
~40.0	Isobutyl -CH ₂ -
~29.5	Isobutyl -CH-
~22.5	Isobutyl -CH ₃
~14.5	Thiazole C4-CH ₃
~11.0	Thiazole C5-CH ₃

Interpretation: The signal at ~168.0 ppm is characteristic of a carbon atom in a thiazole ring situated between two heteroatoms (N and S).^[7] The peaks at ~145.0 and ~128.0 ppm correspond to the other two carbons of the heterocyclic ring. The remaining four upfield signals are consistent with the sp³ hybridized carbons of the isobutyl and methyl substituents.

Experimental Protocol: NMR Sample Preparation and Acquisition

The following protocol outlines a standard procedure for acquiring high-quality NMR spectra for a small organic molecule like **2-isobutyl-4,5-dimethylthiazole**.

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of the compound into a clean, dry vial.
- **Solvent Addition:** Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with sample peaks.^[8]
- **Dissolution & Transfer:** Gently swirl or vortex the vial to ensure complete dissolution. Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

- Instrumentation: Place the NMR tube into the spectrometer's spinner turbine and adjust the depth correctly.
- Acquisition: Insert the sample into the NMR magnet. The instrument software is then used to lock onto the deuterium signal of the solvent, shim the magnetic field to achieve homogeneity, tune the probe, and acquire the ^1H and ^{13}C spectra using standard pulse programs.^[9]

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups. The IR spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm^{-1}).

For **2-isobutyl-4,5-dimethylthiazole**, the key vibrational modes are associated with the C-H bonds of the alkyl groups and the C=N and C=C bonds within the thiazole ring.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Assignment of Vibrational Mode
3000-2850	Strong	C-H stretching (sp^3 C-H from isobutyl and methyl groups) ^[10]
~1545	Medium	C=N stretching (thiazole ring) ^[11]
~1465	Medium	C-H bending (asymmetric deformation of $-\text{CH}_3$ and $-\text{CH}_2-$) ^[10]
~1380	Medium	C-H bending (symmetric deformation, characteristic of isobutyl)

Interpretation: The most prominent features in the IR spectrum will be the strong C-H stretching absorptions just below 3000 cm^{-1} , characteristic of saturated alkyl groups.[10] The presence of the thiazole ring is confirmed by the C=N stretching vibration, which typically appears in the $1600\text{--}1500\text{ cm}^{-1}$ region.[11] The various C-H bending modes in the fingerprint region (below 1500 cm^{-1}) further support the presence of the isobutyl and methyl groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

ATR-IR is a common, convenient method for obtaining IR spectra of liquid or solid samples.

- **Background Scan:** Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background spectrum of the empty crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO_2 and H_2O).
- **Sample Application:** Place a single drop of the liquid **2-isobutyl-4,5-dimethylthiazole** directly onto the center of the ATR crystal.
- **Collect Spectrum:** Lower the ATR press arm to ensure good contact between the sample and the crystal.
- **Data Acquisition:** Initiate the sample scan. The instrument's software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.
- **Cleaning:** After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For structural elucidation, Electron Ionization (EI) is commonly used, which fragments the molecule in a reproducible manner, providing a unique fragmentation pattern that serves as a molecular fingerprint.

The molecular ion peak (M^+) for **2-isobutyl-4,5-dimethylthiazole** is expected at an m/z of 169, corresponding to its molecular weight.[2][3] The fragmentation is dictated by the stability of the resulting cations and neutral losses.

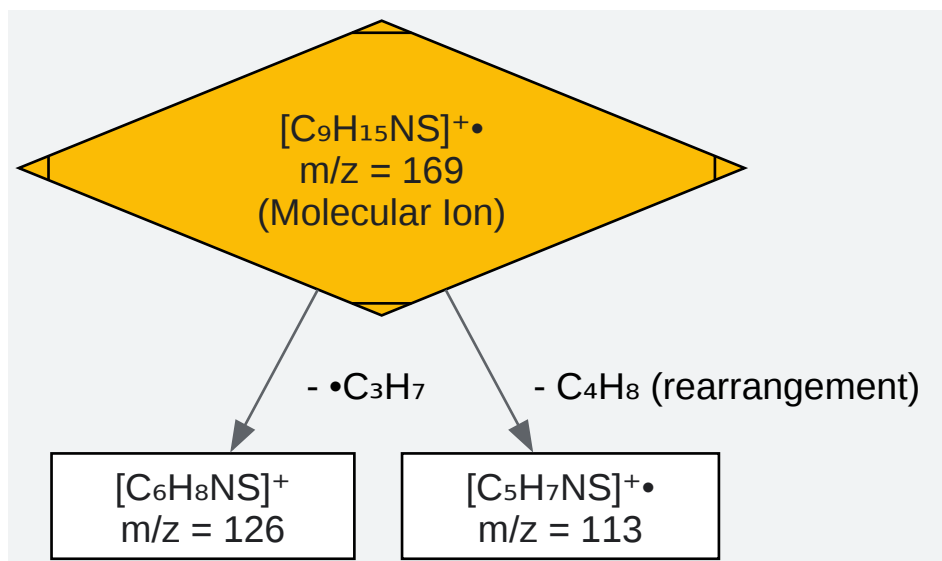
Predicted Fragmentation Pathways:

- **Molecular Ion:** The initial species formed is the radical cation $[\text{C}_9\text{H}_{15}\text{NS}]^{+\bullet}$ at m/z 169.
- **Benzylic-like Cleavage:** The most favorable cleavage is often the loss of a radical from the side chain. Loss of a propyl radical ($\bullet\text{CH}_2\text{CH}_3$) is unlikely, but loss of an isopropyl radical ($\bullet\text{CH}(\text{CH}_3)_2$) to form a fragment at m/z 126 is plausible.
- **Loss of Isobutene:** A common fragmentation for isobutyl groups attached to a heteroaromatic ring is a McLafferty-type rearrangement, leading to the loss of isobutene (C_4H_8 , 56 Da), resulting in a fragment at m/z 113.
- **Loss of Propyl Radical:** Cleavage of the C-C bond beta to the ring can lead to the loss of a propyl radical ($\bullet\text{C}_3\text{H}_7$, 43 Da), giving a significant peak at m/z 126. This is often a very prominent peak in alkylthiazoles.[\[12\]](#)
- **Ring Fragmentation:** Further fragmentation can involve the breakdown of the thiazole ring itself.

Table 4: Predicted Major Ions in the EI Mass Spectrum

m/z	Relative Intensity	Proposed Fragment
169	Medium	$[\text{M}]^{+\bullet}$, Molecular Ion
126	High	$[\text{M} - \text{C}_3\text{H}_7]^+$ (Loss of propyl radical)
113	Medium	$[\text{M} - \text{C}_4\text{H}_8]^{+\bullet}$ (Loss of isobutene via rearrangement)
57	High	$[\text{C}_4\text{H}_9]^+$ (Isobutyl cation)

Note: Data is predicted based on the fragmentation of similar alkylthiazoles.[\[12\]](#)[\[13\]](#)



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Caption: Simplified fragmentation pathway of **2-isobutyl-4,5-dimethylthiazole**.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal method for analyzing volatile compounds like **2-isobutyl-4,5-dimethylthiazole**, as it separates the compound from any impurities before it enters the mass spectrometer.

- Sample Preparation: Prepare a dilute solution of the sample (e.g., ~100 ppm) in a volatile organic solvent like dichloromethane or hexane.
- GC Method Setup:
 - Injector: Set to a temperature of ~250 °C.
 - Column: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms).
 - Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp the temperature at 10-20 °C/min up to a final temperature of ~280 °C.
- MS Method Setup:

- Ion Source: Use Electron Ionization (EI) at 70 eV. Set the source temperature to ~230 °C.
- Mass Analyzer: Scan a mass range from m/z 40 to 400.
- Injection and Acquisition: Inject 1 µL of the prepared sample into the GC. The instrument will automatically execute the GC separation and acquire mass spectra for all eluting peaks.
- Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to **2-isobutyl-4,5-dimethylthiazole** and compare it to reference libraries or interpret the fragmentation pattern.

Conclusion

The structural elucidation of **2-isobutyl-4,5-dimethylthiazole** is definitively achieved through the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR spectroscopy provides an unambiguous map of the carbon-hydrogen framework, confirming the specific arrangement of the isobutyl and dimethyl substituents on the thiazole ring. IR spectroscopy validates the presence of key functional groups, namely the sp³ C-H bonds of the alkyl chains and the characteristic C=N bond of the heterocyclic core. Finally, mass spectrometry confirms the molecular weight and provides a characteristic fragmentation pattern that serves as a final layer of structural verification. Together, these techniques provide a robust and comprehensive spectroscopic profile essential for the quality control, research, and development involving this important flavor and fragrance compound.

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